2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
“2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-” and "1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[(2-hydroxyethyl)amino]" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound named “6-((2-hydroxyethyl)thio)-2-(quinolin-8-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” was synthesized using N-(Quinolin-8-yl)-4-bromo-1,8-naphthalimide and mercaptoethanol in the presence of potassium carbonate anhydrous .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI key for this compound is XKPZHSCHHBRGLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of novel fluorescent molecules, designed to display an OFF-ON and ON-OFF photoelectron transfer fluorescence switch upon interaction with a proton-donor drug .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 506.0±52.0 °C and a predicted density of 1.45±0.1 g/cm3 .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Sakram et al. (2018) investigated the microwave-assisted synthesis of novel derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, focusing on their antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. This research contributes to understanding the potential of these compounds in antimicrobial applications (Sakram et al., 2018).
Synthesis for Antimicrobial Evaluation
Kuran et al. (2012) synthesized aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial properties against various bacteria and the yeast Candida albicans. This work highlights the compound's potential in creating effective antimicrobials (Kuran et al., 2012).
Application in Thermally Activated Delayed Fluorescent Emitters
Yun and Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters. This research demonstrates the compound's application in the field of material science, particularly in creating efficient fluorescent materials (Yun & Lee, 2017).
Polymer Stabilization and Brightening
Bojinov et al. (2005) synthesized novel adducts combining 1H-benzo[de]isoquinoline-1,3(2H)-dione with benzotriazole for polymer stabilization and brightening. This study is significant in polymer chemistry for enhancing the stability and appearance of polymers (Bojinov et al., 2005).
Nonlinear Optical Properties
Abidin et al. (2013) investigated the nonlinear optical properties of 2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, highlighting its potential in photonics and optical applications. This study provides insights into the material's optical characteristics under high-frequency laser irradiation (Abidin et al., 2013).
Chemosensors for Ion Detection
Zhang et al. (2020) synthesized derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This highlights its utility in chemical sensing technologies (Zhang et al., 2020).
Targeting Breast Cancer
Gilbert et al. (2020) reported the use of a naphthalimide analogue, a derivative of 1H-benzo[de]isoquinoline-1,3(2H)-dione, as a potent molecule for targeting breast cancer. This research contributes to the understanding of cancer therapy and the role of such compounds in targeting specific cancer types (Gilbert et al., 2020).
Novel Compounds from Musa Basjoo
Ma et al. (2021) isolated new benzo[de]isoquinoline derivatives from Musa basjoo, expanding the natural source and potential applications of these compounds in various scientific fields (Ma et al., 2021).
Future Directions
properties
IUPAC Name |
2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZHSCHHBRGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202909 | |
Record name | NSC 11547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
CAS RN |
5450-40-8 | |
Record name | 2-Naphthalimidoethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5450-40-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC 11547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NAPHTHALIMIDOETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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